![molecular formula C9H20Cl2N2 B1437270 1,4-Diazaspiro[5.5]undecane dihydrochloride CAS No. 1159822-91-9](/img/structure/B1437270.png)
1,4-Diazaspiro[5.5]undecane dihydrochloride
Overview
Description
1,4-Diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 . It is a white to yellow solid and has a molecular weight of 227.17 .
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecanes, including 1,4-Diazaspiro[5.5]undecane dihydrochloride, involves spirofusion at position 2 of one piperidine ring and at position 4 of the other . Each type of arene fusion has its own preferable synthesis strategy, and substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .Molecular Structure Analysis
The InChI code for 1,4-Diazaspiro[5.5]undecane dihydrochloride is 1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H .Physical And Chemical Properties Analysis
1,4-Diazaspiro[5.5]undecane dihydrochloride is a white to yellow solid . It is highly soluble in water. The compound has a molecular weight of 227.17 .Scientific Research Applications
Pharmaceutical Research
Compounds like 1,4-Diazaspiro[5.5]undecane dihydrochloride are often explored for their potential medicinal properties. They may serve as building blocks for pharmaceuticals targeting disorders involving abnormal cellular proliferation .
Analytical Chemistry
Such compounds could be used as standards or reagents in analytical methods like NMR, HPLC, or LC-MS to identify or quantify other substances .
Safety and Hazards
The safety information available indicates that 1,4-Diazaspiro[5.5]undecane dihydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary target of 1,4-Diazaspiro[5.5]undecane dihydrochloride is the NS5-methyltransferase . This enzyme plays a crucial role in the replication of the dengue virus type 2 (DENV2), making it a significant target for antiviral drug development .
Mode of Action
1,4-Diazaspiro[5.5]undecane dihydrochloride interacts with its target, NS5-methyltransferase, inhibiting its function . This interaction disrupts the replication process of DENV2, thereby exerting its antiviral activity .
Biochemical Pathways
The exact biochemical pathways affected by 1,4-Diazaspiro[5It is known that the compound interferes with the viral replication process by inhibiting the function of ns5-methyltransferase . This disruption in the replication process of DENV2 leads to a decrease in the viral load .
Result of Action
The inhibition of NS5-methyltransferase by 1,4-Diazaspiro[5.5]undecane dihydrochloride results in a disruption of the replication process of DENV2 . This leads to a decrease in the viral load, thereby mitigating the effects of the virus .
Action Environment
The action of 1,4-Diazaspiro[5.5]undecane dihydrochloride can be influenced by various environmental factors. For instance, the presence of water molecules can affect the stability of the compound . The O w H⋯O 1,7DSU, O w H⋯O w, and CH⋯O w hydrogen bonds play a prominent role in structural stability
properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZCIJLGIPCFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661374 | |
Record name | 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159822-91-9 | |
Record name | 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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